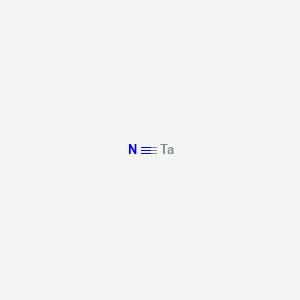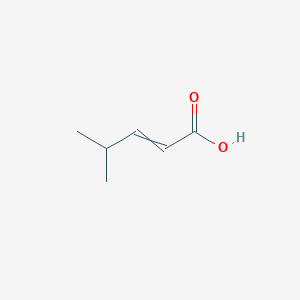
2,6-Diisocyanatonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diisocyanatonaphthalene (2,6-DIN) is a chemical compound that belongs to the family of aromatic isocyanates. It is a highly reactive compound that is widely used in the chemical industry as a crosslinking agent for polyurethane and polyurea coatings, adhesives, and elastomers. The compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-Diisocyanatonaphthalene is based on its ability to react with hydroxyl groups in polyols, resulting in the formation of urethane and urea linkages. The reaction takes place through the formation of an isocyanate intermediate, which reacts with the hydroxyl group to form a stable carbamate intermediate. The carbamate intermediate then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
Studies have shown that this compound can cause respiratory sensitization and irritation in humans and animals. The compound has also been shown to have toxic effects on the liver and kidneys in animal studies. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-Diisocyanatonaphthalene in lab experiments include its high reactivity, which allows for the efficient crosslinking of polyurethane and polyurea materials. The compound is also readily available and relatively inexpensive compared to other crosslinking agents. However, the use of this compound requires careful handling due to its toxic and reactive nature, which can pose a safety risk to researchers.
Orientations Futures
Future research on 2,6-Diisocyanatonaphthalene should focus on the development of safer and more efficient methods for its synthesis and use. The compound has potential applications in various fields such as biomedical engineering, drug delivery, and nanotechnology. Further studies are needed to investigate the toxicological effects of this compound and its potential impact on the environment. Additionally, research should be conducted to explore alternative crosslinking agents that can replace this compound in certain applications.
Conclusion
In conclusion, this compound is a highly reactive compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The compound is widely used as a crosslinking agent in the production of polyurethane and polyurea materials, and has also been used in the synthesis of novel materials. While this compound has advantages in lab experiments, researchers should be aware of its toxic and reactive nature and take necessary precautions. Future research should focus on the development of safer and more efficient methods for its synthesis and use, as well as investigating its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,6-Diisocyanatonaphthalene involves the reaction of naphthalene with phosgene and anhydrous aluminum chloride. The reaction takes place in a solvent such as dichloromethane or chlorobenzene, and the product is obtained through crystallization and purification.
Applications De Recherche Scientifique
2,6-Diisocyanatonaphthalene has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a crosslinking agent in the production of polyurethane and polyurea coatings, adhesives, and elastomers. It has also been used in the synthesis of novel materials such as dendrimers, nanoparticles, and polymers.
Propriétés
IUPAC Name |
2,6-diisocyanatonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXOCIUZBBUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611575 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13753-49-6 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

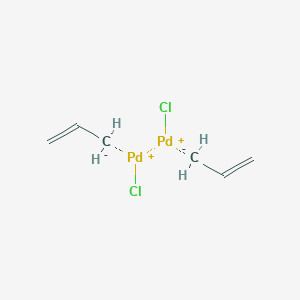


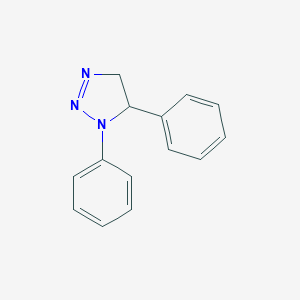

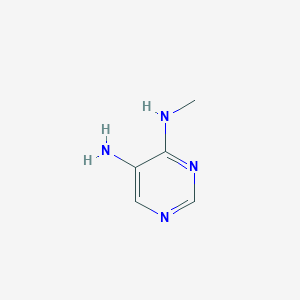
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)

